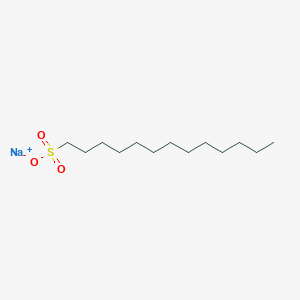

1-Tridecanesulfonic Acid Sodium Salt

描述

Contextualization within the Class of Alkylsulfonic Acid Sodium Salts

1-Tridecanesulfonic acid sodium salt belongs to the larger family of alkylsulfonic acid sodium salts, which are characterized by a linear or branched alkyl chain attached to a sulfonate group. The properties of these surfactants are highly dependent on the length of the alkyl chain. Generally, as the alkyl chain length increases, the surfactant's hydrophobicity increases, which in turn affects its critical micelle concentration (CMC) and surface activity.

For instance, a comparison with its shorter and longer chain counterparts reveals a trend in their surfactant properties. Shorter-chain alkyl sulfonates are more water-soluble but less surface-active, while longer-chain variants exhibit stronger surfactant behavior but may have lower solubility, especially in colder water. The 13-carbon chain of this compound places it in a position to offer a balance of these properties, making it suitable for applications where both moderate hydrophobicity and good water solubility are required.

Here is a comparative look at different sodium alkylsulfonates:

| Compound | Alkyl Chain Length | Critical Micelle Concentration (CMC) | Key Characteristics |

| Sodium Octyl Sulfonate | C8 | ~130 mM | Higher water solubility, less surface active |

| Sodium Dodecyl Sulfonate | C12 | ~8.3 mM | Commonly used standard, good balance of properties |

| Sodium 1-Tridecanesulfonate | C13 | ~1-5 mM (estimated) | Effective in ion-pair chromatography |

| Sodium Tetradecyl Sulfonate | C14 | ~2.1 mM | More hydrophobic, lower CMC |

| Sodium Hexadecyl Sulfonate | C16 | ~0.9 mM | Strong surfactant, lower water solubility |

| This table is interactive. Users can sort and filter the data. |

The choice of a specific alkylsulfonate for a particular research application is often a matter of optimizing these properties. For example, in ion-pair chromatography, the length of the alkyl chain influences the retention of analytes, with longer chains generally providing greater retention for oppositely charged analytes.

Evolution of Research Interests in Sulfonic Acid Derivatives

The scientific journey of sulfonic acid derivatives began with their use as intermediates in the synthesis of dyes and pharmaceuticals. uoregon.edu The introduction of the sulfa group of drugs in the 1930s marked a significant milestone, revolutionizing the treatment of bacterial infections and highlighting the biomedical potential of this class of compounds. uoregon.edu

In the realm of material science and analytical chemistry, the development of synthetic detergents in the mid-20th century brought alkylbenzene sulfonates to the forefront. jnfuturechemical.com This spurred extensive research into the surfactant properties of various alkylsulfonates, including linear alkylsulfonates like this compound. The focus was initially on their cleaning and emulsifying capabilities.

By the 1970s, the application of sulfonic acid derivatives expanded into analytical chemistry with the advent of ion-pair chromatography. diva-portal.org Researchers discovered that adding alkylsulfonates to the mobile phase could significantly improve the separation of ionic and polar compounds on reversed-phase columns. phenomenex.blog This led to a new wave of research focused on understanding the mechanisms of ion-pairing and optimizing separation conditions by varying the alkyl chain length and concentration of the ion-pairing reagent. diva-portal.org This period saw a surge in studies investigating compounds like this compound for their specific chromatographic advantages.

Current Academic Significance and Research Gaps Pertaining to this compound

Currently, this compound remains a relevant tool in specialized areas of analytical chemistry and biochemistry. Its primary academic significance lies in its role as an effective ion-pairing reagent in high-performance liquid chromatography (HPLC) for the analysis of basic and cationic compounds. lichrom.com Its ability to form neutral ion-pairs with charged analytes allows for their retention and separation on non-polar stationary phases. google.com

In biochemistry, its surfactant properties are utilized for the solubilization of membrane proteins, a notoriously challenging task due to their hydrophobic nature. While effective, there is ongoing research to understand the nuances of protein-surfactant interactions to better preserve the native structure and function of the solubilized proteins.

Despite its established uses, there are notable research gaps concerning this compound. A significant portion of the available data on its physicochemical properties, such as its critical micelle concentration, is estimated rather than experimentally confirmed under a variety of conditions. A more precise determination of these fundamental properties would allow for more accurate modeling and prediction of its behavior in different systems.

Furthermore, while its application in ion-pair chromatography is well-documented, there is a lack of comparative studies that systematically evaluate its performance against newer generations of ion-pairing reagents and alternative separation techniques. Research into its potential applications beyond chromatography and protein solubilization is also limited. For example, its self-assembly properties and potential for forming novel nanostructures could be an area for future exploration. The development of more sustainable and biodegradable analogs of long-chain alkylsulfonates also presents an open avenue for research, addressing the growing demand for environmentally friendly chemical tools. ucsb.edu

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;tridecane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(14,15)16;/h2-13H2,1H3,(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACJZDMMUHMEBN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635600 | |

| Record name | Sodium tridecane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5802-89-1 | |

| Record name | Sodium tridecane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Exploration of Novel Synthetic Routes for 1-Tridecanesulfonic Acid Sodium Salt

The preparation of this compound can be approached through various synthetic pathways. The most common and industrially viable method involves the direct sulfonation of 1-tridecene (B165156), which proceeds through a one-step reaction to form key intermediates that are subsequently hydrolyzed.

One-Step Sulfonation Reaction Pathways

The predominant one-step pathway for the synthesis of this compound is the sulfonation of 1-tridecene using sulfur trioxide (SO₃) wikipedia.org. This reaction is typically carried out in a falling film reactor where a stream of gaseous SO₃, diluted with an inert gas like air, is brought into contact with liquid 1-tridecene google.comscispace.com. The reaction is highly exothermic and leads to the formation of a mixture of products, primarily alkenylsulfonic acids and sultones, which are cyclic esters of hydroxysulfonic acids cir-safety.org. The initial electrophilic attack of SO₃ on the double bond of 1-tridecene is a rapid and complex process researchgate.net.

Sultone Ring-Opening Mechanisms for Related Sulfonic Acid Salts

The sultones formed during the initial sulfonation of 1-tridecene are crucial intermediates. These cyclic compounds are not the final desired product and must be converted to the corresponding sulfonic acid salts. This is achieved through alkaline hydrolysis wikipedia.org. The hydrolysis step involves the ring-opening of the sultone ring by a nucleophilic attack of a hydroxide (B78521) ion (from a base like sodium hydroxide). This process yields a mixture of sodium alkene sulfonates and sodium hydroxyalkane sulfonates wikipedia.org. The more stable sultones may require elevated temperatures to ensure complete hydrolysis and maximize the yield of the desired surfactant researchgate.net. The rate of hydrolysis can be influenced by factors such as pH and temperature, with higher temperatures generally leading to faster conversion scribd.com.

Catalysis in Sulfonation Processes

While the direct sulfonation of alpha-olefins with sulfur trioxide is often carried out without a catalyst, research into catalytic systems aims to improve selectivity and reaction conditions. For instance, in related sulfoxidation reactions of alkanes, photocatalytic systems using titanium dioxide have been explored to activate C-H bonds under visible light researchgate.net. Although not a direct sulfonation of an alkene, this highlights the potential for catalytic approaches in functionalizing long hydrocarbon chains. In other related syntheses, such as the alkylation of isobutane (B21531) with olefins using sulfuric acid, the catalyst concentration is a critical parameter affecting the reaction outcome researchgate.net. For the production of light olefins from long-chain alkanes, dehydrogenation catalysts are employed to introduce unsaturation prior to other functionalization reactions semanticscholar.orgresearchgate.net.

Optimization of Reaction Parameters for Enhanced Yield and Purity

The efficiency and selectivity of the sulfonation of 1-tridecene are highly dependent on the reaction conditions. Key parameters that are optimized include the molar ratio of reactants, reaction temperature, and reaction time.

The molar ratio of sulfur trioxide to the alpha-olefin is a critical factor. An excess of SO₃ can lead to the formation of undesirable by-products and discoloration of the final product. Typically, a molar ratio of SO₃ to olefin of 1.0 to 1.2 is employed cir-safety.org.

Reaction temperature also plays a significant role. The sulfonation reaction is highly exothermic, and efficient heat removal is necessary to prevent side reactions and degradation of the product. The temperature is often controlled within a specific range to balance the reaction rate and selectivity.

The following table illustrates the effect of varying reaction parameters on the sulfonation of a C14-16 alpha-olefin blend, which serves as a close proxy for 1-tridecene.

Table 1: Effect of Sulfonation Process Variables on Alpha-Olefin Sulfonate Quality

| Parameter | Effect |

|---|---|

| SO₃/Olefin Molar Ratio | Increasing the molar ratio increases conversion but can also lead to increased disulfonation and darker color. |

| % SO₃ in Air | Higher concentrations of SO₃ can result in a darker colored product. |

| Reaction Temperature | Cooler temperatures generally produce a lighter colored product; however, temperatures below 20°C may cause sultones to freeze. |

| Hydrolysis Temperature | Higher hydrolysis temperatures lead to a lower 1-alkene content and a higher proportion of hydroxy-alkane sulfonates, but can also increase color. |

This data is based on typical observations in the sulfonation of C14-16 alpha-olefins. scribd.com

Advancements in Green Chemistry Approaches for Sulfonate Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of sulfonates. These approaches focus on reducing waste, using less hazardous reagents, and improving energy efficiency.

One area of research involves the use of alternative sulfonating agents. For example, the free-radical addition of sodium bisulfite (NaHSO₃) to alkenes, initiated by a radical initiator, offers a pathway that avoids the use of SO₃ and chlorine tandfonline.com. This method has been shown to produce high yields of secondary alkyl sulfonates from dodecene tandfonline.com.

Photochemical methods represent another green approach. The sulfoxidation of alkanes can be achieved using sulfur dioxide and oxygen under visible light irradiation in the presence of a semiconductor photocatalyst researchgate.net. This C-H activation strategy offers a direct route to sulfonic acids from saturated hydrocarbons. The setup for such reactions typically involves a photoreactor equipped with a suitable light source, such as a UV lamp, to initiate the radical chain reaction hepatochem.comnoelresearchgroup.comvapourtec.comgatech.edu.

The choice of solvent is also a key consideration in green chemistry. While many industrial sulfonation reactions are carried out without a solvent, research into the use of greener solvents for related reactions is ongoing. The goal is to replace volatile and hazardous organic solvents with more sustainable alternatives mdpi.comscientificupdate.com.

Advanced Analytical and Spectroscopic Characterization Techniques

Application of Modern Chromatographic Methods

Modern chromatographic techniques are indispensable for the separation, identification, and quantification of 1-tridecanesulfonic acid sodium salt. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are particularly powerful methods for the analysis of such ionic compounds.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method for this compound typically involves reverse-phase chromatography, where the nonpolar stationary phase interacts with the hydrophobic tridecyl chain of the molecule. Due to the ionic nature of the sulfonate group, ion-pair chromatography or the use of a mixed-mode column is often necessary to achieve adequate retention and separation.

Method development for long-chain alkyl sulfonates focuses on optimizing several key parameters to ensure accuracy, precision, and sensitivity. A typical approach involves a C18 or C8 stationary phase. The mobile phase composition is critical and usually consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). To enhance retention of the anionic sulfonate, an ion-pairing reagent may be added to the mobile phase, or a mixed-mode column with anion-exchange properties can be employed. sielc.comacs.org Detection of this compound, which lacks a strong UV chromophore, can be achieved using an Evaporative Light Scattering Detector (ELSD) or a conductivity detector. sielc.com

Validation of the developed HPLC method is performed according to established guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Ammonium Acetate Buffer (pH 6.5)B: Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

Ion-Pair Chromatography Elucidation

Ion-pair chromatography (IPC) is a widely used technique for the separation of ionic and highly polar compounds on a reverse-phase column. shimadzu.com For the analysis of anionic surfactants like this compound, a cationic ion-pairing reagent is added to the mobile phase. technologynetworks.com Commonly used ion-pairing reagents for this purpose include tetraalkylammonium salts, such as tetrabutylammonium. thermofisher.com

The underlying principle of IPC involves the formation of a neutral ion pair between the analyte anion (tridecanesulfonate) and the cation of the ion-pairing reagent. This newly formed neutral complex exhibits increased hydrophobicity, leading to a stronger interaction with the nonpolar stationary phase and consequently, increased retention on the column. itwreagents.com The separation mechanism is primarily based on an ion-exchange process where the target components interact with the ion-pairing reagent that has been hydrophobically adsorbed onto the stationary phase. shimadzu.com

The retention of the alkyl sulfonate is influenced by several factors, including the chain length and concentration of the ion-pairing reagent, the organic solvent content in the mobile phase, and the pH of the mobile phase. masontechnology.ie An increase in the alkyl chain length of the ion-pairing reagent generally leads to stronger retention. shimadzu.com

Molecular Structure Elucidation via Advanced Spectroscopy

Advanced spectroscopic techniques are fundamental for the unambiguous confirmation of the molecular structure of this compound. Fourier-Transform Infrared (FT-IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy provide detailed information about the functional groups and the connectivity of atoms within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent chemical bonds.

The most prominent absorption bands are associated with the sulfonate group (-SO₃⁻). Strong asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. researchgate.net The S-O stretching vibration also gives rise to characteristic bands. researchgate.net Additionally, the spectrum will display absorption bands corresponding to the long alkyl chain. The C-H stretching vibrations of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups are observed in the 2950-2850 cm⁻¹ region. mdpi.com C-H bending vibrations for the methylene and methyl groups appear in the 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹ regions, respectively. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound (based on data from similar alkyl sulfonates)

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2955 | C-H asymmetric stretching (CH₃) | Strong |

| ~2917 | C-H asymmetric stretching (CH₂) | Strong |

| ~2850 | C-H symmetric stretching (CH₂) | Strong |

| ~1468 | C-H scissoring (CH₂) | Medium |

| ~1220 | S=O asymmetric stretching | Strong |

| ~1080 | S=O symmetric stretching | Strong |

| ~830 | S-O-C stretching | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most definitive method for elucidating the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR are employed for the structural confirmation of this compound. The spectra are typically recorded in a deuterated solvent such as deuterium (B1214612) oxide (D₂O).

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons and their neighboring protons. For this compound, the spectrum is relatively simple. A triplet corresponding to the terminal methyl protons (-CH₃) is expected at the most upfield region, typically around 0.8-0.9 ppm. A large, broad multiplet in the region of 1.2-1.4 ppm arises from the overlapping signals of the numerous methylene groups (-CH₂-) in the long alkyl chain. The methylene group adjacent to the sulfonate group (-CH₂-SO₃⁻) is deshielded and will appear as a triplet at a more downfield chemical shift, generally in the range of 2.8-3.0 ppm. chemicalbook.com The methylene group beta to the sulfonate will also be slightly shifted downfield compared to the other methylene groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The spectrum of this compound will show distinct signals for each chemically non-equivalent carbon atom. The terminal methyl carbon will appear at the most upfield chemical shift. The numerous methylene carbons in the alkyl chain will have closely spaced signals in the middle of the spectrum. The carbon atom directly attached to the sulfonate group (C1) will be significantly deshielded and appear at the most downfield chemical shift among the aliphatic carbons, typically in the range of 50-60 ppm. jst.go.jp Empirical equations have been derived to predict the ¹³C NMR chemical shifts of alkanesulfonates, which can aid in the assignment of the signals. jst.go.jp

Table 3: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

| Assignment | Chemical Shift (ppm) | Multiplicity |

| CH₃ (C13) | ~0.85 | Triplet |

| -(CH₂)₁₀- (C3-C12) | ~1.2-1.4 | Multiplet |

| -CH₂- (C2) | ~1.7 | Multiplet |

| -CH₂-SO₃⁻ (C1) | ~2.9 | Triplet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

| Assignment | Chemical Shift (ppm) |

| C13 | ~14 |

| C3-C12 | ~22-32 |

| C2 | ~25 |

| C1 | ~55 |

Quantitative Analytical Approaches for Compound Determination

The accurate quantification of this compound is crucial for quality control in various industrial applications and for its monitoring in environmental matrices. A range of advanced analytical techniques are employed for this purpose, with chromatographic methods being the most prominent. These methods are often validated to ensure their accuracy, precision, and sensitivity.

High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the analysis of non-volatile and polar compounds like alkyl sulfonates. Given that this compound lacks a strong chromophore for direct UV detection, indirect photometric detection or the use of other detectors like evaporative light scattering detectors (ELSD) or refractive index detectors (RID) are common strategies. Ion-pair chromatography is a frequently used HPLC technique for separating anionic surfactants such as alkyl sulfonates.

In a study focused on the development and validation of analytical methods for various anionic surfactants, including linear alkylbenzene sulfonates (LAS) with varying alkyl chain lengths, High-Performance Liquid Chromatography was utilized with different detectors. For a C13 linear alkylbenzene sulfonate, a close structural analogue to this compound, the method was validated for linearity, limits of detection (LOD) and quantification (LOQ), recovery, and precision. foodengprog.org

The validation of the analytical method for a C13 linear alkylbenzene sulfonate yielded the following key performance characteristics:

| Parameter | Result |

| Linearity (Correlation Coefficient, r²) | 0.997 |

| Limit of Detection (LOD) | 0.56 mg/L |

| Limit of Quantification (LOQ) | 1.87 mg/L |

| Recovery | 97.17 - 98.84% |

| Precision (Relative Standard Deviation, RSD) | 0.20% |

For instances where trace-level detection is paramount, such as in the analysis of genotoxic impurities in drug substances, more sensitive techniques like Gas Chromatography coupled with tandem mass spectrometry (GC-MS/MS) are employed. While this compound itself is not typically analyzed by GC due to its low volatility, derivatization to a more volatile ester form can enable this highly sensitive analytical approach. A study on the determination of various alkyl sulfonate esters as genotoxic impurities demonstrated the high sensitivity of GC-MS/MS. nih.gov The method was validated for linearity, sensitivity, precision, and accuracy. nih.gov

The validation parameters for the GC-MS/MS analysis of a range of alkyl sulfonate esters are summarized below:

| Parameter | Result Range |

| Linearity (Correlation Coefficient, r) | ≥ 0.9993 |

| Limit of Quantification (LOQ) | 0.10 - 1.05 ng/mL |

| Recovery | 75 - 120% |

These detailed research findings underscore the availability of robust and sensitive analytical methods for the quantification of alkyl sulfonates. The choice of method depends on the specific analytical challenge, including the concentration levels of interest and the complexity of the sample matrix.

Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 1-tridecanesulfonic acid sodium salt, DFT can be applied to determine its most stable three-dimensional shape (molecular conformation) and the distribution of electrons within the molecule (electronic structure).

While specific DFT studies on this compound are not abundant in publicly accessible literature, the principles can be understood from studies on similar long-chain alkyl sulfonates and sulfates. aip.orgresearchgate.net DFT calculations are used to optimize the geometry of the tridecanesulfonate anion and its interaction with the sodium counterion. These calculations can reveal key details about bond lengths, bond angles, and dihedral angles, defining the molecule's shape.

Furthermore, DFT is employed to analyze the interactions between the sulfonate headgroup and surrounding molecules, such as water or cations. pku.edu.cn For instance, studies on dodecylbenzenesulfonate show that the sulfonate group can bind with cations like Na+ in a bidentate fashion. pku.edu.cn The binding energy of this interaction can be calculated, providing a quantitative measure of its strength. pku.edu.cn DFT also helps in understanding the hydration shell that forms around the polar headgroup, which is crucial for the surfactant's solubility and aggregation behavior. pku.edu.cn

Key parameters that can be derived from DFT calculations for long-chain alkyl sulfonates are summarized in the table below.

| Parameter Calculated via DFT | Significance for this compound |

| Optimized Molecular Geometry | Predicts the most stable 3D conformation of the molecule, including the extended alkyl chain and the geometry of the sulfonate headgroup. |

| Mulliken Atomic Charges | Determines the partial charges on each atom, highlighting the high negative charge on the oxygen atoms of the sulfonate group and its role in intermolecular interactions. scispace.com |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and stability of the molecule. A large gap suggests high stability. scirp.org |

| Binding Energy with Counterion (Na+) | Quantifies the strength of the electrostatic interaction between the tridecanesulfonate anion and the sodium cation. pku.edu.cn |

| Interaction Energy with Water | Models the hydration of the polar headgroup, which is fundamental to its behavior as a surfactant. researchgate.net |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations allow researchers to observe how this compound molecules interact with each other and with solvent molecules, providing a dynamic picture of processes like micelle formation and adsorption at interfaces. acs.orgrsc.org

In a typical MD simulation of an aqueous solution of this compound, the system would consist of numerous surfactant molecules, sodium ions, and a large number of water molecules in a simulation box. The interactions between all particles are governed by a force field, which is a set of parameters that describe the potential energy of the system. nih.gov

MD simulations have been extensively used to study similar surfactants, such as sodium dodecyl sulfate (B86663) (SDS). These studies reveal that at concentrations above the critical micelle concentration (CMC), the surfactant molecules spontaneously aggregate to form micelles. scispace.comrsc.org The simulations show the hydrophobic tridecyl chains forming the core of the micelle to minimize contact with water, while the hydrophilic sulfonate headgroups are exposed to the aqueous environment on the micelle's surface. scispace.comrsc.org The sodium counterions are typically located in the vicinity of the negatively charged headgroups. frontiersin.org

These simulations can provide detailed information on:

Micelle Structure: The size, shape, and aggregation number (the number of surfactant molecules in a micelle). rsc.org

Interfacial Behavior: The arrangement and orientation of surfactant molecules at an oil-water or air-water interface, which is key to their function as detergents and emulsifiers. matsci.org

Dynamics of Surfactant Exchange: The rate at which individual surfactant molecules leave and join a micelle.

The findings from MD simulations of long-chain alkyl sulfonates are generally applicable to this compound, providing a robust framework for understanding its behavior in solution.

Predictive Modeling of Behavior in Complex Systems

Predictive modeling, in the context of this compound, often leverages the data generated from quantum chemical calculations and molecular dynamics simulations to forecast its behavior in more complex, real-world systems. This can involve developing models that relate the molecular structure to macroscopic properties.

For example, MD simulations can be used to predict the critical micelle concentration (CMC) of a surfactant. rsc.org By simulating the system at various concentrations, one can observe the onset of micellization and determine the CMC, a key parameter for any surfactant application. Similarly, simulations can predict the effect of adding salt or other substances to the solution on the size and shape of the micelles. rsc.org

Another application of predictive modeling is in understanding the interaction of surfactants with other molecules, such as polymers, proteins, or active pharmaceutical ingredients. researchgate.netnih.gov Coarse-grained molecular dynamics, a variant of MD that simplifies the representation of molecules to study larger systems for longer timescales, is often used for this purpose. frontiersin.orgbohrium.com These models can predict how this compound might be used in formulations for drug delivery or personal care products.

The table below illustrates the types of properties that can be predicted for this compound using these computational approaches.

| Property to be Predicted | Computational Method | Relevance to Complex Systems |

| Critical Micelle Concentration (CMC) | Molecular Dynamics (MD) | Determines the effective concentration for cleaning and emulsification applications. rsc.org |

| Micelle Shape and Size | Molecular Dynamics (MD) | Influences the viscosity of the solution and its ability to solubilize other substances. rsc.org |

| Interfacial Tension Reduction | Molecular Dynamics (MD) | Predicts the efficiency of the surfactant in applications like enhanced oil recovery and detergency. matsci.org |

| Interaction with Polymers/Proteins | Molecular Dynamics (MD) | Important for formulating products such as shampoos, conditioners, and drug delivery systems. researchgate.net |

Applications in Advanced Separation Science

Elucidation of Ion-Pairing Mechanisms in Chromatographic Systems

In reversed-phase ion-pair chromatography (RP-IPC), 1-tridecanesulfonic acid sodium salt is added to the mobile phase to facilitate the separation of positively charged (cationic) analytes on non-polar stationary phases like C8 or C18. The separation mechanism for alkyl sulfonates is predominantly an ion-exchange process. researchgate.netshimadzu.com The hydrophobic alkyl tail of the tridecanesulfonate ion adsorbs onto the hydrophobic stationary phase, creating a dynamic, negatively charged surface. shimadzu.com Cationic analytes in the sample then interact with this surface via electrostatic attraction, leading to their retention. researchgate.netshimadzu.com This dynamic ion-exchange model is distinct from the ion-pair distribution model, where the analyte and reagent form a neutral pair in the mobile phase before partitioning onto the stationary phase. shimadzu.com

The efficiency of an alkyl sulfonate as an ion-pairing reagent is directly related to the length of its alkyl chain. A longer chain results in a stronger hydrophobic interaction with the stationary phase, leading to a greater surface coverage and, consequently, a stronger retention effect on the target analytes. shimadzu.com The 13-carbon chain of this compound provides a significant advantage over shorter-chain homologues, such as octanesulfonate (C8) or decanesulfonate (C10), when strong retention is required for separating complex mixtures or less retained compounds. shimadzu.comresearchgate.net This increased retention allows for greater manipulation of selectivity and resolution.

However, a longer chain also means that the time required for the column to equilibrate with the mobile phase is extended. shimadzu.com Therefore, the choice of chain length represents a trade-off between the required retention strength and the desired analysis time and system stability. shimadzu.com

Below is an illustrative table showing the theoretical effect of increasing alkyl chain length on the retention factor (k') of a model cationic analyte.

Table 1: Illustrative Influence of Alkyl Sulfonate Chain Length on Analyte Retention This table presents a conceptual relationship. Actual retention factors depend on specific analyte, column, and mobile phase conditions.

| Ion-Pairing Reagent | Carbon Chain Length | Theoretical Retention Factor (k') |

|---|---|---|

| 1-Octanesulfonic Acid Sodium Salt | C8 | 3.5 |

| 1-Decanesulfonic Acid Sodium Salt | C10 | 5.8 |

| 1-Dodecanesulfonic Acid Sodium Salt | C12 | 9.2 |

| This compound | C13 | 11.5 |

Optimizing the mobile phase is critical for achieving the desired separation in RP-IPC. When using this compound, several parameters must be carefully adjusted.

Concentration of the Ion-Pairing Reagent: The concentration of the alkyl sulfonate affects analyte retention in a non-linear fashion. Initially, retention increases as the concentration rises, but after a certain point (the "fold over point"), retention may decrease as the surfactant begins to form micelles in the mobile phase. shimadzu.com A typical concentration range for ion-pairing reagents is between 0.5 to 20 mM.

Organic Modifier Concentration: The type and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase control the elution strength. Increasing the organic modifier concentration reduces the hydrophobic interaction between the ion-pairing reagent and the stationary phase, leading to decreased retention of the analyte. shimadzu.com For long-chain reagents like tridecanesulfonate, a higher concentration of organic solvent may be necessary to elute analytes in a reasonable time compared to methods using shorter-chain reagents.

pH of the Mobile Phase: The pH must be controlled to ensure that the target analytes are in their charged, ionic form to interact with the ion-pairing reagent. For cationic analytes like peptides or amines, the mobile phase pH is typically kept at least 2 units below the analyte's pKa.

Table 2: Key Mobile Phase Optimization Parameters in Ion-Pair Chromatography

| Parameter | Typical Range/Condition | Effect on Separation |

|---|---|---|

| Reagent Concentration | 0.5 - 20 mM | Increasing concentration generally increases retention up to a saturation point. shimadzu.com |

| Organic Modifier % | Varies (e.g., 10-60% Acetonitrile) | Increasing percentage decreases retention time for all analytes. shimadzu.com |

| Mobile Phase pH | Analyte-dependent (e.g., pH 2-7) | Controls the ionization state of the analyte; must ensure analyte is charged. |

| Buffer System | Phosphate, Citrate, Acetate | Maintains stable pH and can influence selectivity. |

Development of Novel Separation Strategies Utilizing this compound

The use of this compound is itself a strategy for developing novel separation methods for analytes that are poorly resolved by other means. Its long alkyl chain creates a highly hydrophobic, dynamically coated stationary phase that offers unique selectivity compared to standard reversed-phase or ion-exchange chromatography. This approach is particularly valuable for:

Separation of Peptides and Proteins: Peptides often carry multiple positive charges and can be challenging to separate based on small differences in amino acid sequence or post-translational modifications. The strong retention provided by tridecanesulfonate allows for the use of shallower organic modifier gradients, which can significantly enhance the resolution of closely related peptide species. orgasynth.compcovery.comresbioagro.com

Micellar Liquid Chromatography (MLC): While primarily used at sub-micellar concentrations for ion-pairing, surfactants can also be used above their critical micelle concentration (CMC) in MLC. In this technique, analytes partition between the stationary phase, the bulk aqueous phase, and the micelles. While specific MLC applications of this compound are not extensively documented in the search results, the principles of using long-chain surfactants are well-established for enhancing the separation of different compound classes. taylorfrancis.com

Role in Environmental and Bioanalytical Separations

This compound and its derivatives play a role in specialized analytical methods for both environmental monitoring and bioanalysis.

In environmental science , there is a critical need to detect and quantify persistent organic pollutants. A recent (2024) study detailed a robust LC-MS/MS workflow for the simultaneous analysis of 45 per- and polyfluoroalkyl substances (PFAS), including ultrashort-chain and long-chain compounds, in diverse water matrices like tap water and wastewater. researchgate.netrestek.comrestek.com Notably, this method was developed for the quantification of analytes up to C14, and sodium perfluoro-1-tridecanesulfonate was one of the target long-chain PFAS compounds included in the analytical standard mixture. researchgate.net This demonstrates the compound's relevance as a target analyte in cutting-edge environmental methods designed to provide a comprehensive assessment of PFAS contamination. researchgate.netrestek.com

Table 3: Application in the Analysis of Per- and Polyfluoroalkyl Substances (PFAS) by LC-MS/MS Data extracted from a study by Liang, S-H. et al. (2024). researchgate.netrestek.com

| Parameter | Description |

|---|---|

| Target Analyte Example | Sodium perfluoro-1-tridecanesulfonate |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) researchgate.net |

| Matrices Validated | Tap water, bottled water, sewage treatment wastewater researchgate.netrestek.com |

| Concentration Range | 1 - 1000 ng/L researchgate.net |

| Analyte Recovery | 70% to 130% across fortification levels researchgate.netrestek.com |

| Method Precision (%RSD) | < 20% restek.com |

In bioanalytical and pharmaceutical applications , the separation of charged drug molecules, metabolites, and endogenous compounds is essential. Long-chain alkyl sulfonates are used in methods for analyzing basic drugs and peptides in biological fluids and pharmaceutical formulations. nih.govtaylorfrancis.com For example, sodium tridecanesulfonate is listed as a reagent in a Japanese Pharmacopoeia method for the analysis of the antibiotic Rifampicin, highlighting its use in official, validated analytical procedures for quality control.

Investigations in Colloid and Interface Science

Surface Activity and Micellization Behavior of 1-Tridecanesulfonic Acid Sodium Salt

The amphiphilic nature of this compound drives its tendency to accumulate at interfaces, thereby reducing surface or interfacial tension. This surface activity is a precursor to the formation of micelles, which are organized molecular aggregates that form in the bulk solution above a certain concentration.

The critical micelle concentration (CMC) is a fundamental characteristic of a surfactant, defined as the concentration above which micelles spontaneously form. google.com At the CMC, a distinct change in the physical properties of the solution, such as surface tension, conductivity, and osmotic pressure, is observed. google.com Below the CMC, this compound exists primarily as individual ions (monomers) in the bulk solution and at the interface. As the concentration increases to the CMC, the interface becomes saturated with monomers, and any further addition of the surfactant leads to the formation of micelles. google.com

While specific experimental CMC values for this compound are not extensively documented in publicly available literature, its value can be estimated by interpolating from the known CMC values of homologous sodium alkylsulfonates. The CMC of anionic surfactants generally decreases logarithmically with an increase in the length of the hydrophobic alkyl chain.

Illustrative Data for Homologous Sodium Alkylsulfonates

| Surfactant Name | Chemical Formula | Alkyl Chain Length | CMC (mmol/L) in Water at 25°C |

|---|---|---|---|

| Sodium Dodecyl Sulfate (B86663) | C₁₂H₂₅NaO₄S | 12 | 8.3 google.com |

| This compound (estimated) | C₁₃H₂₇NaO₃S | 13 | ~4-5 |

Note: The CMC value for this compound is an estimation based on the trend observed in its homologous series.

Several factors can significantly influence the CMC of this compound:

Alkyl Chain Length : As demonstrated by the homologous series, a longer hydrophobic chain (like the tridecyl C13 chain) enhances the tendency for the surfactant to escape the aqueous environment, leading to a lower CMC compared to shorter-chain sulfonates.

Addition of Electrolytes : The presence of salts, particularly those with a common counter-ion (Na⁺), lowers the CMC. The added electrolytes reduce the electrostatic repulsion between the anionic sulfonate headgroups in the micelle, making aggregation more favorable at lower concentrations. google.comresearchgate.net

Temperature : The effect of temperature on the CMC of ionic surfactants is complex. Initially, an increase in temperature may decrease the CMC by reducing the hydration of the hydrophilic headgroup. However, further increases can disrupt the structured water around the hydrophobic tail, potentially increasing the CMC.

Presence of Organic Additives : Organic molecules, such as alcohols, can be incorporated into the micelles. Depending on their polarity and structure, they can either increase or decrease the CMC by altering the solvent properties or the stability of the micelle.

This compound can act as a stabilizing agent for colloidal dispersions, which are systems where one substance of microscopically dispersed insoluble particles is suspended throughout another substance. The stability of these dispersions is governed by the interactions between the particles, which this surfactant can modify.

The formation of stable colloidal dispersions in the presence of this compound is primarily due to two mechanisms:

Electrostatic Stabilization : The surfactant anions adsorb onto the surface of the dispersed particles, imparting a significant negative surface charge. This leads to strong electrostatic repulsion between the particles, preventing them from aggregating or flocculating.

Steric Stabilization : While less dominant for this type of surfactant compared to non-ionic polymers, the adsorbed layer of surfactant molecules can provide a steric barrier that also contributes to preventing close approach of the particles.

Interfacial Phenomena and Adsorption Mechanisms

The efficacy of this compound in various applications stems from its ability to adsorb at interfaces, altering their properties.

At the air-liquid interface , this compound molecules orient themselves with their hydrophobic tridecyl tails directed towards the air and their hydrophilic sulfonate heads remaining in the aqueous phase. This arrangement disrupts the cohesive energy of water at the surface, resulting in a reduction of surface tension. The surface tension decreases with increasing surfactant concentration up to the CMC, at which point the interface is considered saturated, and the surface tension remains relatively constant thereafter. google.com

At the solid-liquid interface , the adsorption mechanism is more complex and depends on the nature of the solid surface.

On hydrophobic surfaces , the surfactant may adsorb with its hydrophobic tail associating with the surface, leaving the hydrophilic headgroup oriented towards the water. This can make the surface more hydrophilic.

On hydrophilic or charged surfaces , adsorption is often driven by electrostatic interactions. On a positively charged surface, the anionic sulfonate headgroups will strongly adsorb. As concentration increases, a bilayer can form where a second layer of surfactant molecules adsorbs with their hydrophobic tails associated with the tails of the first layer.

This compound is an effective agent for the stabilization of emulsions (liquid-liquid dispersions) and suspensions (solid-liquid dispersions). Its role in these systems is mentioned in patents related to cleaning and foaming compositions.

In emulsions , such as oil-in-water emulsions, the surfactant molecules adsorb at the oil-water interface. The hydrophobic tails penetrate the oil droplets while the hydrophilic sulfonate heads remain in the continuous aqueous phase. This creates a charged interfacial film that prevents the oil droplets from coalescing through electrostatic repulsion.

In suspensions , as described in section 6.1.2, the surfactant adsorbs onto the solid particles, preventing their aggregation and settling through electrostatic stabilization. This is crucial in applications where a uniform dispersion of solid particles in a liquid is required.

Ion Specific Effects in Colloidal Systems Involving Alkylsulfonic Acid Sodium Salts

The behavior of colloidal systems stabilized by ionic surfactants like this compound is highly sensitive to the type and concentration of surrounding ions, a phenomenon known as ion-specific or Hofmeister effects. The Hofmeister series originally ranked ions based on their ability to precipitate proteins, but it has been extended to describe how ions affect a wide range of colloidal phenomena, including micellization and surface tension.

For anionic surfactants like alkylsulfonates, the nature of the cation (counter-ion) can influence micellar properties. The interaction between the cation and the anionic sulfonate headgroup at the micelle surface can affect the degree of headgroup repulsion and, consequently, the CMC and micelle size.

The effects are generally categorized by the ion's influence on water structure:

Kosmotropes (structure-makers) : These are typically small, highly charged ions that are strongly hydrated. They tend to increase the ordering of water.

Chaotropes (structure-breakers) : These are large, singly charged ions with low charge density that are weakly hydrated and disrupt the hydrogen-bonding network of water.

The specific interactions between ions and the sulfonate headgroup, as well as their influence on the surrounding water structure, can alter the stability of micelles and adsorbed surfactant layers. For instance, a counter-ion that binds more strongly to the sulfonate headgroup will be more effective at screening charge, leading to a lower CMC and potentially larger micelles. Molecular thermodynamic theories have been developed to account for this headgroup-counterion specificity, which is crucial for accurately predicting the behavior of these systems in real-world, multi-ion environments.

Catalytic Applications and Reaction Mechanisms

Heterogeneous and Homogeneous Catalysis Mediated by Sulfonated Materials

Catalysis can be broadly categorized into two types: homogeneous, where the catalyst is in the same phase as the reactants, and heterogeneous, where the catalyst exists in a different phase. nih.gov Sulfonated materials have been successfully employed in both systems, offering distinct advantages in each.

Homogeneous Catalysis: Simple sulfonic acids like methanesulfonic acid and p-toluenesulfonic acid are often used as strong acid catalysts that are soluble in organic solvents. wikipedia.orgcapitalresin.com Their solubility allows for excellent contact with reactants in the liquid phase, leading to high reaction rates. However, a significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture and products, which can lead to contamination and prevent catalyst reuse. nih.govmdpi.com

Heterogeneous Catalysis: To overcome the separation challenges of homogeneous systems, significant research has focused on the "heterogenization" of sulfonic acid catalysts. nih.govtandfonline.com This involves immobilizing the sulfonic acid groups onto solid supports. tandfonline.com This approach combines the high reactivity of sulfonic acid sites with the practical benefits of a solid catalyst, such as easy recovery by filtration, potential for reuse over multiple cycles, and suitability for continuous-flow processes. nih.govresearchgate.net These solid acid catalysts are seen as a greener alternative to traditional liquid mineral acids like sulfuric acid, as they reduce corrosion problems and minimize environmental waste. mdpi.comtandfonline.commdpi.com

Common supports for creating these robust heterogeneous catalysts include:

Polymers: Polystyrene resins functionalized with sulfonic acid, such as Dowex and Amberlyst-15, are widely used as ion-exchange resins and solid acid catalysts. wikipedia.orgresearchgate.net

Inorganic Oxides: High-surface-area materials like silica (B1680970) (amorphous and mesoporous, e.g., SBA-15), alumina, and zeolites are functionalized with sulfonic acid groups. mdpi.comnih.govmdpi.com

Carbon-based Materials: Sulfonated graphenes and hydrothermal carbons have emerged as effective heterogeneous catalysts, combining the structural properties of graphene with the acidic catalytic sites of sulfonic groups. researchgate.netacs.org

Metal-Organic Frameworks (MOFs): The high stability and porous nature of MOFs like UiO-66 make them excellent candidates for supporting sulfonic acid groups for catalytic applications. mdpi.com

These heterogeneous catalysts are effective in a wide array of organic transformations, including esterification, transesterification (for biodiesel production), alkylation, hydration, and condensation reactions. mdpi.comacs.org

Role of Sulfonic Acid Groups as Acidic Sites in Catalysis

The catalytic activity of sulfonated materials stems directly from the properties of the sulfonic acid group (-SO₃H). This group is a very strong Brønsted acid, meaning it is an excellent proton (H⁺) donor. wikipedia.org Sulfonic acids are significantly stronger than their corresponding carboxylic acids; for instance, p-toluenesulfonic acid (pKa = -2.8) is about a million times more acidic than benzoic acid (pKa = 4.20). wikipedia.org

This strong acidity allows the sulfonic acid group to protonate a wide variety of organic molecules, which is the crucial first step in many acid-catalyzed reaction mechanisms. By donating a proton to a reactant molecule, the catalyst generates a reactive intermediate (often a carbocation), which then proceeds through the reaction pathway at a much faster rate than the uncatalyzed reaction.

Mechanistic Pathways of Catalyzed Reactions

The mechanism of a reaction catalyzed by a sulfonic acid typically involves the protonation of a substrate to form a more reactive electrophilic species. A well-studied example is the esterification of a carboxylic acid with an alcohol.

Computational studies on the esterification of benzenesulfonic acid with methanol (B129727) have explored several possible mechanistic pathways. rsc.orgresearchgate.net The findings suggest that mechanisms involving a sulfonylium cation intermediate are energetically favorable. rsc.org

A plausible pathway can be summarized as follows:

Protonation: The sulfonic acid catalyst protonates the alcohol.

Intermediate Formation: A key intermediate, such as a sulfonylium cation, is formed. rsc.orgresearchgate.net This highly electrophilic species is susceptible to nucleophilic attack.

Nucleophilic Attack: The carboxylic acid (or another nucleophile) attacks the reactive intermediate.

Deprotonation: A final deprotonation step releases the product and regenerates the catalyst, allowing it to participate in another catalytic cycle.

DFT (Density Functional Theory) studies have indicated that for sulfonic acid esterification, an SN1 pathway proceeding through a sulfonylium cation has a low activation barrier, while an SN2 pathway is also possible but with a moderate barrier. researchgate.net These mechanistic insights are crucial for optimizing reaction conditions and designing more efficient catalysts. patsnap.com

Synthesis and Stabilization of Nanoparticles with Sulfonate Surfactants

While the sulfonic acid group (-SO₃H) provides catalytic activity, its salt form, the sulfonate group (-SO₃⁻), found in compounds like 1-tridecanesulfonic acid sodium salt, is pivotal in the synthesis and stabilization of nanoparticles. dntb.gov.ua Nanoparticles have a very high surface-area-to-volume ratio, making them prone to aggregation to minimize surface energy. nih.gov Surfactants are essential for preventing this aggregation and ensuring a stable colloidal dispersion. nih.govijcmas.com

This compound is an anionic surfactant, a class of molecules characterized by a negatively charged hydrophilic head (the sulfonate group) and a long hydrophobic tail (the tridecyl chain). nih.gov This amphiphilic structure is key to its function in nanoparticle stabilization.

Mechanism of Stabilization:

Adsorption: During nanoparticle synthesis in an aqueous medium, the hydrophobic tails of the surfactant molecules adsorb onto the surface of the newly formed, often hydrophobic, nanoparticles. nih.govnih.gov

Formation of a Protective Layer: This adsorption creates a coating around each nanoparticle where the hydrophilic sulfonate heads are oriented outwards, facing the surrounding water. nih.gov

Colloidal Stability: This outer layer of negatively charged sulfonate groups provides stability through two primary mechanisms:

Electrostatic Repulsion: The like charges on the surfaces of adjacent nanoparticles create a repulsive force that prevents them from getting close enough to aggregate. researchgate.net

Steric Hindrance: The physical presence of the surfactant layer provides a steric barrier, further inhibiting particle aggregation. nih.gov

This stabilization is critical for controlling the size and shape of the nanoparticles during their synthesis and for maintaining their dispersion for subsequent applications. ijcmas.com The concentration of the surfactant is a key parameter; stable suspensions are often achieved only within a specific concentration range. dntb.gov.ua

Table 1: Comparison of Catalysis Types Utilizing Sulfonated Materials

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst Phase | Same phase as reactants (liquid) | Different phase from reactants (solid) |

| Examples | Methanesulfonic acid, p-Toluenesulfonic acid | Sulfonic acid on silica, Sulfonated polystyrene (Amberlyst-15), Sulfonated graphene |

| Advantages | High activity, good reactant contact | Easy separation and recovery, reusability, suitable for flow systems, reduced corrosion |

| Disadvantages | Difficult to separate from products, catalyst loss | Potential for lower activity due to mass transfer limitations, possible leaching of active sites |

Environmental Dynamics and Fate Assessment

Environmental Partitioning and Distribution Mechanisms (Water, Soil, Sediment)

The distribution of 1-Tridecanesulfonic acid sodium salt in the environment is primarily influenced by its solubility in water and its tendency to adsorb to solids. Anionic surfactants like this compound are generally water-soluble but also exhibit a strong affinity for organic matter and mineral surfaces in soil and sediment.

The partitioning behavior of a chemical between octanol (B41247) and water, represented by the logarithm of the octanol-water partition coefficient (log Kow), is a key indicator of its potential to bioaccumulate and adsorb to organic matter. For a C10-13 alkylbenzene sulfonate, a structurally related compound, a log Kow of 3.32 has been reported, suggesting a moderate potential for partitioning into organic phases. ilo.org

In aquatic environments, this compound is expected to be found dissolved in the water column and partitioned to suspended solids and bottom sediments. The extent of partitioning to sediment is influenced by the organic carbon content of the sediment and the length of the alkyl chain of the surfactant. who.int In highly contaminated areas, a larger fraction of similar anionic surfactants is found adsorbed to suspended solids, while in less contaminated sites, the dissolved phase is more predominant. researchgate.net

In terrestrial environments, the mobility of this compound in soil is governed by its adsorption to soil particles. The adsorption is generally higher in soils with a greater content of clay and organic matter. who.int This adsorption reduces the potential for the compound to leach into groundwater.

Table 1: Estimated Partitioning Properties for Long-Chain Alkyl Sulfonates

| Parameter | Value | Reference Compound | Source(s) |

|---|---|---|---|

| Log Kow | 3.32 | C10-13 Alkylbenzene Sulfonate | ilo.org |

| Water Solubility | 25 g/100mL at 20°C | C10-13 Alkylbenzene Sulfonate | ilo.org |

Persistence and Degradation Pathways in Environmental Compartments

The persistence of this compound in the environment is primarily determined by its susceptibility to biodegradation. Anionic surfactants with linear alkyl chains are generally considered to be readily biodegradable under aerobic conditions.

In Water: In surface waters, the primary degradation of linear alkylbenzene sulfonates (LAS) is rapid, with half-lives reported to be in the range of 1 to 2 days. who.int In some cases, even shorter half-lives of around 3 hours have been observed in river water. heraproject.com The ultimate mineralization of the benzene (B151609) ring in LAS to carbon dioxide has been reported with half-lives ranging from 0.73 to 14 days in river water, with faster rates observed in the presence of sediment. nih.gov

In Soil: In aerobic soils, this compound is expected to biodegrade readily. Studies on LAS have shown mineralization half-lives in soil ranging from 7 to 26 days. nih.govindustrialchemicals.gov.au The degradation rate can be influenced by factors such as temperature, with slower degradation observed in colder conditions. who.int

In Sediment: In aerobic sediments, the biodegradation of LAS is also efficient, with half-lives estimated to be between 1 and 3 days. who.int However, under anaerobic conditions, which can occur in deeper sediment layers and some wastewater treatment processes, the degradation of LAS is significantly slower or may not occur at all. who.intheraproject.com

The primary biodegradation pathway for linear alkyl sulfonates involves the enzymatic oxidation of the terminal carbon of the alkyl chain, followed by a stepwise shortening of the chain. industrialchemicals.gov.au

Table 2: Estimated Biodegradation Half-lives for Linear Alkylbenzene Sulfonates (LAS) in Various Environmental Compartments

| Environmental Compartment | Condition | Half-life | Source(s) |

|---|---|---|---|

| Surface Water | Aerobic | 1 - 2 days | who.int |

| River Water | Aerobic | ~3 hours | heraproject.com |

| Soil | Aerobic | 7 - 26 days | nih.govindustrialchemicals.gov.au |

| Sediment | Aerobic | 1 - 3 days | who.int |

| Sediment | Anaerobic | Significantly longer | who.intheraproject.com |

Adsorption and Chelation Phenomena in Natural Matrices

Adsorption: The adsorption of this compound to soil and sediment is a key process influencing its environmental transport and bioavailability. As an anionic surfactant, its adsorption is influenced by the properties of both the surfactant and the solid matrix.

The adsorption of anionic surfactants to soil and sediment is generally positively correlated with the organic matter content and the surface area of the solid particles. researchgate.net In soils with a higher clay content, more significant adsorption of LAS has been observed compared to sandy soils. who.int The presence of positively charged sites on minerals, such as iron and aluminum oxides, can also contribute to the adsorption of anionic surfactants.

Environmental factors such as pH and ionic strength also play a role. A decrease in pH can lead to an increase in the adsorption of some anionic surfactants on certain minerals. researchgate.net The presence of divalent cations like calcium and magnesium can also influence adsorption, sometimes leading to the precipitation of the surfactant. core.ac.uk A significant portion of adsorbed anionic surfactants may resist desorption, indicating a degree of irreversible binding to soil and sediment particles. nih.gov

Chelation: There is limited specific information available regarding the chelation properties of this compound. While some surfactants can interact with metal ions, sulfonic acid salts are not typically recognized as strong chelating agents. Their primary environmental interaction with metals is more likely to be related to the formation of insoluble salts with divalent cations, which can affect their transport and bioavailability. Some studies have investigated the interactions between surfactants and known chelating agents, but this is distinct from the inherent chelating ability of the surfactant itself. chalmers.se

Ecological Assessment Methodologies for Sulfonic Acid Salts

The ecological risk assessment of sulfonic acid salts, including this compound, generally follows a standardized framework that compares predicted or measured environmental concentrations (PECs or MECs) with predicted no-effect concentrations (PNECs).

The PNEC is derived from ecotoxicity data for various aquatic and terrestrial organisms, such as algae, invertebrates, and fish. For anionic surfactants, a substantial body of ecotoxicity data exists, allowing for the development of species sensitivity distributions (SSDs) to determine a hazardous concentration for a certain percentage of species. erasm.org The toxicity of alkyl sulfates has been shown to vary with the length of the alkyl chain. industrialchemicals.gov.au

The risk is then characterized by calculating a risk quotient (RQ), which is the ratio of the PEC or MEC to the PNEC (RQ = PEC/PNEC). An RQ value greater than 1 indicates a potential for adverse ecological effects, suggesting a need for more detailed assessment or risk management measures.

Probabilistic risk assessment approaches are also employed, which use distributions of exposure and effects data to provide a more comprehensive understanding of the potential risks across different environmental conditions and ecosystems. erasm.org These assessments consider the entire class of anionic surfactants, as they often co-occur in the environment and are assumed to have a similar mode of toxic action. erasm.org

Structure Property and Structure Activity Relationship Sar/qsar Studies

Correlation of Molecular Structure with Performance in Separation Sciences

1-Tridecanesulfonic acid sodium salt is a key reagent in separation sciences, particularly in ion-pair reversed-phase high-performance liquid chromatography (RP-HPLC). Its efficacy in this role is directly tied to its amphiphilic molecular structure, which consists of a long, nonpolar 13-carbon alkyl chain and a polar, anionic sulfonate head group.

In ion-pair chromatography, this compound is added to the mobile phase to separate ionic or highly polar analytes on a nonpolar stationary phase. The mechanism relies on the interaction of the surfactant with both the analyte and the stationary phase. The hydrophobic tridecyl (C13) tail adsorbs onto the hydrophobic stationary phase, creating a dynamic ion-exchange surface. The exposed hydrophilic sulfonate head groups can then form ion pairs with cationic analytes. This interaction neutralizes the analyte's charge, increasing its retention on the nonpolar column and allowing for separation that would otherwise be difficult to achieve.

The length of the alkyl chain is a critical determinant of performance. The C13 chain of this compound provides a strong hydrophobic interaction with the stationary phase, leading to significant retention of paired analytes. Shorter-chain alkyl sulfonates, such as sodium 1-hexanesulfonate (C6), provide weaker hydrophobic interactions and thus less retention, which is suitable for analytes that are already strongly retained. Conversely, longer chains increase retention time, which can be optimized for separating weakly retained compounds. The choice of chain length allows chromatographers to finely tune the separation process.

| Compound Name | Carbon Chain Length | Effect on Analyte Retention in RP-HPLC | Typical Application |

|---|---|---|---|

| Sodium 1-Hexanesulfonate | C6 | Weak; provides minimal additional retention. | Separation of strongly retained ionic compounds. |

| Sodium 1-Heptanesulfonate | C7 | Moderate; provides a balance of interaction. | General purpose for separating water-soluble vitamins and other polar compounds. sigmaaldrich.com |

| Sodium 1-Dodecanesulfonate | C12 | Strong; significantly increases retention. | Separation of weakly retained ionic compounds. |

| This compound | C13 | Very Strong; provides maximum retention among common reagents. | Separation of highly polar or weakly retained ionic compounds requiring strong interaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Functional Properties

Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical models to predict the activity or property of a chemical compound based on its molecular structure. For surfactants like this compound, QSAR can be used to correlate molecular descriptors with functional properties such as surface tension reduction, emulsifying power, and critical micelle concentration (CMC).

While specific, complex QSAR models for this compound are not widely published, the principles can be illustrated through well-established relationships. One of the most fundamental relationships for homologous series of surfactants is the correlation between the alkyl chain length and the CMC. The CMC is a key measure of surfactant efficiency, representing the concentration at which molecules begin to form aggregates called micelles.

A simple QSAR model for predicting the CMC of linear sodium alkyl sulfonates can be expressed by the equation:

log(CMC) = A - B * n

Where:

CMC is the critical micelle concentration in mol/L.

n is the number of carbon atoms in the alkyl chain.

A and B are constants for a specific homologous series and set of conditions.

This equation demonstrates that the logarithm of the CMC decreases linearly as the alkyl chain length (n) increases. The addition of each methylene (B1212753) (-CH2-) group to the hydrophobic tail makes the surfactant more hydrophobic, increasing the thermodynamic driving force for micellization to minimize contact between the tail and water. quora.com Therefore, less surfactant is needed to reach the concentration where micelles form, resulting in a lower CMC. quora.combohrium.com This predictable relationship is a foundational example of a QSAR model applied to surfactant functional properties.

Mechanistic Insights from Structural Modifications on Target Applications

Understanding the function of this compound can be enhanced by examining how structural modifications impact its performance. Key modifications include altering the alkyl chain structure (e.g., linearity vs. branching) and changing the hydrophilic head group.

Linear vs. Branched Alkyl Chains: this compound has a linear alkyl chain. This structure is critical for its biodegradability. Microorganisms can more readily degrade straight-chain alkanes through processes like beta-oxidation. In contrast, branched alkylbenzene sulfonates, which were common in early detergents, are significantly more resistant to biodegradation and can persist in the environment. wikipedia.orgtaylorandfrancis.com This structural difference led to a widespread shift to linear alkyl sulfonates (LAS) for detergents and other applications to improve their environmental profile. taylorandfrancis.com

Sulfonate vs. Sulfate (B86663) Head Group: The sulfonate group (-SO3⁻) in this compound is chemically distinct from the sulfate group (-OSO3⁻) found in surfactants like sodium dodecyl sulfate (SDS). The sulfonate group is linked to the alkyl chain by a stable carbon-sulfur (C-S) bond. In contrast, the sulfate group has a carbon-oxygen-sulfur (C-O-S) linkage, which is an ester bond. This ester linkage is more susceptible to hydrolysis, especially under acidic conditions, making alkyl sulfonates more stable than alkyl sulfates in a wider pH range. Quantum-chemical calculations have also shown differences in charge distribution between the two head groups, which can lead to variations in their interaction with polymers and other molecules. researchgate.net For instance, sodium alkyl sulfates tend to interact more strongly with polymers like polyethylene (B3416737) oxide (PEO) than their sodium alkyl sulfonate counterparts. researchgate.net

These structural variations provide mechanistic insights, showing that the linear chain is key for biodegradability while the stable sulfonate head group provides chemical robustness.

Influence of Alkyl Chain Length on Supramolecular Assembly and Performance

The primary driving force for the self-assembly of surfactants in aqueous solution is the hydrophobic effect. The long, nonpolar C13 tail disrupts the hydrogen-bonding network of water, which is thermodynamically unfavorable. To minimize this disruption, the surfactant molecules aggregate spontaneously above a certain concentration (the CMC), forming micelles where the hydrophobic tails are sequestered in the core and the hydrophilic sulfonate heads face the surrounding water. quora.com

The length of the alkyl chain is inversely related to the CMC. A longer chain is more hydrophobic, leading to a stronger drive to escape the aqueous environment. Consequently, surfactants with longer alkyl chains form micelles at lower concentrations. bohrium.comresearchgate.net This trend is clearly observable across the homologous series of sodium alkyl sulfonates.

| Compound Abbreviation | Alkyl Chain Length | Approximate CMC (mM) |

|---|---|---|

| C10 LAS | 10 | 6.9 |

| C11 LAS | 11 | 2.9 |

| C12 LAS | 12 | 1.2 |

| C13 LAS | 13 | 0.44 |

| Data sourced from studies on linear alkylbenzene sulfonates, which show a similar trend to linear alkyl sulfonates. researchgate.net |

Beyond the CMC, the alkyl chain length also affects other performance characteristics. While longer chains are more efficient at reducing surface tension (requiring a lower concentration to do so), the ultimate surface tension value at the CMC may increase with chain length. bohrium.com Furthermore, properties like foamability and emulsification are also dependent on chain length. For alpha olefin sulfonates, it has been observed that foam stability and foamability can decrease with increasing alkyl chain length, and an optimal chain length (around C14-C16) exists for emulsification. bohrium.comresearchgate.net The C13 chain of this compound provides a strong surfactant character, making it effective in applications requiring efficient micelle formation and surface activity.

Future Research Trajectories and Emerging Paradigms

Integration of Multi-Omics and High-Throughput Screening in Sulfonate Research

The unique properties of 1-tridecanesulfonic acid sodium salt as a surfactant make it a potentially valuable tool in the fields of proteomics, metabolomics, and other multi-omics disciplines. Its ability to solubilize proteins and interact with cellular membranes can be leveraged in high-throughput screening (HTS) assays to identify new drug candidates and understand complex biological pathways.

Future research will likely focus on the application of this compound in mass spectrometry-based proteomics. nih.govharvard.edu As a detergent, it can aid in the extraction and solubilization of membrane proteins, which are notoriously difficult to study but represent a significant class of drug targets. In cell-based HTS assays, this compound could be used to modulate cell membrane permeability, facilitating the entry of test compounds or reporters. nih.govsemanticscholar.orglifescienceglobal.comresearchgate.net The development of robust cell-based assays is a significant part of modern drug discovery, and surfactants play a crucial role in many of these experimental setups. nih.gov

The integration of this sulfonate into automated HTS platforms could accelerate the screening of large compound libraries for various biological activities. semanticscholar.org Researchers will likely explore its utility in various assay formats, from reporter gene assays to those measuring enzyme activity or protein-protein interactions.

Table 1: Potential Applications of this compound in Multi-Omics and HTS

| Research Area | Potential Application of this compound |

| Proteomics | Solubilization and extraction of membrane proteins for mass spectrometry analysis. |

| Metabolomics | Aiding in the extraction of small molecule metabolites from complex biological samples. |

| High-Throughput Screening (HTS) | Facilitating compound uptake in cell-based assays and acting as a component in assay buffers. |

| Drug Discovery | Use in screening assays to identify compounds that interact with membrane-associated targets. |

Exploration of Advanced Materials Applications

The surfactant properties of this compound, stemming from its amphiphilic nature with a long hydrophobic alkyl chain and a hydrophilic sulfonate group, make it a candidate for the development of advanced materials. Its role as an emulsifier and stabilizer can be exploited in the synthesis of novel polymers and nanomaterials with tailored properties.

One promising area of research is its use in emulsion polymerization. windows.net By stabilizing monomer droplets in an aqueous phase, this compound can facilitate the formation of polymer latexes with controlled particle size and stability. These latexes can then be used in a variety of applications, including coatings, adhesives, and textiles.

Furthermore, this sulfonate can be used in the synthesis and functionalization of nanomaterials. mdpi.comnih.gov It can act as a capping agent to control the growth and prevent the agglomeration of nanoparticles, or it can be used to create functionalized surfaces on existing nanomaterials to enhance their dispersibility and compatibility with other materials. mdpi.com The interaction of such functionalized nanomaterials with biological systems, for applications like drug delivery, is an active area of investigation. nih.gov

Table 2: Emerging Applications of this compound in Advanced Materials

| Material Type | Role of this compound | Potential Applications |

| Polymers | Emulsifier in emulsion polymerization. | Coatings, adhesives, textiles. |

| Nanoparticles | Capping agent, surface functionalization agent. | Drug delivery, catalysis, advanced composites. |

| Functional Surfaces | Modifying surface properties of materials. | Biocompatible coatings, anti-fouling surfaces. |

Interdisciplinary Research in Sustainable Chemistry and Engineering

The growing emphasis on green chemistry and sustainable industrial processes presents both challenges and opportunities for the production and use of surfactants like this compound. Future interdisciplinary research will be crucial to improving the environmental footprint of this and other alkyl sulfonates.

A key focus will be the development of more sustainable synthesis routes. This could involve the use of renewable feedstocks, greener solvents, and more energy-efficient catalytic processes. The principles of sustainable chemistry encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemicalproductsokc.comchemicalproductsokc.com